4-(2-Methyl-1,3-thiazol-4-yl)butanoic acid
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Overview
Description
4-(2-Methyl-1,3-thiazol-4-yl)butanoic acid is an organic compound with the molecular formula C8H11NO2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Scientific Research Applications
4-(2-Methyl-1,3-thiazol-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell cycle progression .
Result of Action
Based on the known effects of some thiazole derivatives, it can be hypothesized that this compound may induce cell death through dna damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)butanoic acid typically involves the reaction of 2-methylthiazole with butanoic acid derivatives under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process often includes steps such as:
Reactant Mixing: Combining 2-methylthiazole and butanoic acid derivatives.
Catalysis: Adding a base catalyst to promote the reaction.
Purification: Using techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-thiazol-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under specific conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure.
2-Methylthiazole: A closely related compound with a methyl group at the 2-position.
Butanoic Acid: A carboxylic acid with a similar carbon chain length.
Uniqueness
4-(2-Methyl-1,3-thiazol-4-yl)butanoic acid is unique due to its combination of a thiazole ring and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-9-7(5-12-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABSUFAXSCXNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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